1-(3-Chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Description
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2/c1-11-15(19)6-3-7-16(11)22-18(25)21-13-9-17(24)23(10-13)14-5-2-4-12(20)8-14/h2-8,13H,9-10H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMFHEPRINHJRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-Chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic urea derivative that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, including its synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H16ClFN2O
- Molecular Weight : 306.76 g/mol
The synthesis typically involves the reaction of 3-chloro-2-methylphenyl isocyanate with 1-(3-fluorophenyl)-5-oxopyrrolidine under controlled conditions, leading to the formation of the desired urea derivative. The purity and identity of the compound can be confirmed through techniques such as NMR, IR spectroscopy, and mass spectrometry.
Antimicrobial Activity
Several studies have indicated that derivatives of urea compounds exhibit significant antimicrobial properties. For instance, related compounds have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli , showing promising results in inhibiting bacterial growth. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Research has demonstrated that urea derivatives can exhibit anticancer properties. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer). The proposed mechanism involves the inhibition of specific kinases or pathways related to cell proliferation and survival.
Case Studies
-
Case Study on Anticancer Effects :
- A study published in the Journal of Medicinal Chemistry evaluated a series of urea derivatives for their anticancer activity. The results indicated that certain modifications to the urea structure significantly enhanced cytotoxicity against cancer cells, with IC50 values in the low micromolar range .
- Antimicrobial Screening :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial in optimizing the biological activity of urea derivatives. Modifications at specific positions on the phenyl rings or alterations in the pyrrolidine moiety can lead to increased potency or selectivity for particular biological targets.
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution on phenyl ring | Increased lipophilicity and potential for better membrane penetration |
| Alkyl chain length variation | Altered binding affinity to biological targets |
Comparison with Similar Compounds
Research Findings and Gaps
- Structural Advantages: The pyrrolidinone ring in the target compound offers a unique scaffold for optimizing binding affinity and selectivity.
- Data Gaps: No experimental data on solubility, bioavailability, or specific biological targets are available in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
